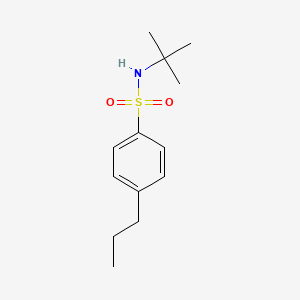

N-tert-butyl-4-propylbenzenesulfonamide

Beschreibung

The exact mass of the compound N-(tert-butyl)-4-propylbenzenesulfonamide is 255.12930009 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-tert-butyl-4-propylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-4-propylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-tert-butyl-4-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-5-6-11-7-9-12(10-8-11)17(15,16)14-13(2,3)4/h7-10,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJPFSQVTDLJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Preparation of N Tert Butyl 4 Propylbenzenesulfonamide

Retrosynthetic Analysis of N-tert-butyl-4-propylbenzenesulfonamide

A retrosynthetic analysis of N-tert-butyl-4-propylbenzenesulfonamide reveals a primary disconnection at the sulfur-nitrogen bond. This bond is typically formed through the reaction of an amine with a sulfonyl chloride. Therefore, the target molecule can be disconnected into two key synthons: a 4-propylbenzenesulfonyl cation equivalent and a tert-butylaminyl anion equivalent.

These synthons correspond to the readily available starting materials: 4-propylbenzenesulfonyl chloride and tert-butylamine (B42293). The synthesis of 4-propylbenzenesulfonyl chloride itself can be envisioned from 4-propylbenzene through electrophilic aromatic substitution with a sulfonating agent, followed by conversion to the sulfonyl chloride.

Classical Synthetic Routes to Sulfonamides

The most common and classical method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. In the case of N-tert-butyl-4-propylbenzenesulfonamide, this involves the reaction of 4-propylbenzenesulfonyl chloride with tert-butylamine.

The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether. A base, such as pyridine (B92270) or triethylamine (B128534), is added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. The general reaction scheme is as follows:

4-Propylbenzenesulfonyl chloride + tert-Butylamine → N-tert-butyl-4-propylbenzenesulfonamide + HCl

The hydrochloric acid is then neutralized by the base:

Base + HCl → [Base-H]⁺Cl⁻

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| Benzenesulfonyl chloride | tert-Butylamine | Pyridine | Dichloromethane | Room Temperature | >90% |

| p-Toluenesulfonyl chloride | tert-Butylamine | Triethylamine | Diethyl Ether | 0 °C to Room Temperature | High |

| 4-Bromobenzenesulfonyl chloride | tert-Butylamine | Pyridine | Chloroform | Room Temperature | 84% nih.gov |

Optimization of Reaction Conditions for N-tert-butyl-4-propylbenzenesulfonamide Synthesis

The synthesis of N-tert-butyl-4-propylbenzenesulfonamide can be optimized by carefully controlling several reaction parameters to maximize the yield and purity of the product while minimizing reaction time and side reactions.

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly impact the reaction rate and solubility of the reactants and products. Aprotic solvents such as dichloromethane, chloroform, and diethyl ether are commonly used.

Base: The base plays a crucial role in neutralizing the HCl byproduct. Tertiary amines like pyridine and triethylamine are often employed. The stoichiometry of the base is important; an excess may be used to drive the reaction to completion.

Temperature: The reaction is typically carried out at room temperature or below (0 °C) to control the exothermic nature of the reaction and minimize the formation of byproducts.

Stoichiometry of Reactants: The molar ratio of the amine to the sulfonyl chloride is a critical factor. A slight excess of the amine may be used to ensure complete consumption of the sulfonyl chloride.

Representative Optimization Data for Analogous Sulfonamide Syntheses:

| Parameter Varied | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Reference |

| Base (for N-alkylation of sulfonamides) | K₂CO₃ | Good | Cs₂CO₃ | Excellent | - |

| Solvent (for N-alkylation of sulfonamides) | Acetonitrile | Good | DMF | Excellent | - |

| Catalyst (for a specific sulfonamide synthesis) | None | Low | Hafnium tetrachloride | >95.5% google.com | google.com |

Green Chemistry Approaches in the Synthesis of N-tert-butyl-4-propylbenzenesulfonamide

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of sulfonamides, several green chemistry approaches have been explored.

One notable approach is the use of water as a solvent, which is a significant improvement over volatile organic solvents. sci-hub.se The reaction can be carried out in an aqueous medium, often with the aid of a phase-transfer catalyst or by controlling the pH.

Another green approach involves the use of solvent-free reaction conditions. sci-hub.se In some cases, the reaction can be carried out by simply mixing the neat reactants, sometimes with microwave irradiation to accelerate the reaction. This eliminates the need for a solvent altogether, reducing waste and simplifying the work-up procedure.

Catalytic methods are also being developed to improve the efficiency and environmental footprint of sulfonamide synthesis. For instance, the use of solid-supported catalysts can simplify catalyst recovery and reuse.

Alternative Synthetic Pathways for N-tert-butyl-4-propylbenzenesulfonamide Analogs

While the reaction of a sulfonyl chloride with an amine is the most common method for preparing sulfonamides, several alternative pathways exist for the synthesis of N-tert-butyl-4-propylbenzenesulfonamide and its analogs.

One such method involves the reaction of a sulfonic acid with an amine in the presence of a coupling agent. This approach avoids the need to prepare the often-unstable sulfonyl chloride.

Another alternative is the reaction of a sulfonate ester with an amine. This method can be particularly useful when the corresponding sulfonyl chloride is not readily accessible.

More recent developments include the use of organometallic reagents. For instance, primary sulfonamides can be synthesized from organometallic reagents and a novel sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). organic-chemistry.org This one-step process offers good to excellent yields for a variety of (hetero)aryl and alkyl Grignard and organolithium reagents. organic-chemistry.org

A patent describes a method for synthesizing N-tert-butyl benzenesulfonamide (B165840) by reacting benzenesulfonamide with materials like tert-butyl acrylate, tert-butyl propionate (B1217596), or tert-butyl alcohol in the presence of a catalyst such as hafnium tetrachloride or zirconium tetrachloride. google.com This method avoids the use of sulfonyl chlorides.

Mechanistic Insights into Key Bond-Forming Reactions in the Synthesis of N-tert-butyl-4-propylbenzenesulfonamide

The key bond-forming reaction in the classical synthesis of N-tert-butyl-4-propylbenzenesulfonamide is the nucleophilic attack of the nitrogen atom of tert-butylamine on the electrophilic sulfur atom of 4-propylbenzenesulfonyl chloride.

The reaction proceeds through a nucleophilic acyl substitution-like mechanism . The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the departure of the chloride leaving group, resulting in the formation of the sulfonamide and hydrochloric acid.

The role of the base is to deprotonate the resulting ammonium (B1175870) salt, regenerating the neutral sulfonamide and forming a salt byproduct. The steric hindrance of the tert-butyl group on the amine can influence the reaction rate, but the reaction is generally efficient.

In the alternative synthesis using organometallic reagents and t-BuONSO, the proposed mechanism involves the formation of a sulfinamide intermediate, which then converts to a sulfonimidate ester anion and ultimately to the sulfonamide product. organic-chemistry.org

Advanced Structural Elucidation and Spectroscopic Characterization of N Tert Butyl 4 Propylbenzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of N-tert-butyl-4-propylbenzenesulfonamide

High-resolution NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional (1D) NMR Spectroscopy (¹H, ¹³C, ¹⁵N)

1D NMR experiments would be crucial for the initial characterization.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the tert-butyl group, the propyl chain (specifically the α, β, and γ protons), and the aromatic protons on the benzene (B151609) ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would confirm the arrangement of these groups.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the quaternary and methyl carbons of the tert-butyl group, the three distinct carbons of the propyl chain, and the four different carbons of the para-substituted benzene ring (including the two ipso-carbons).

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would provide the precise chemical shift of the sulfonamide nitrogen atom, offering insight into its electronic environment.

A representative data table for 1D NMR would typically be formatted as follows:

Table 1: Hypothetical ¹H and ¹³C NMR Data for N-tert-butyl-4-propylbenzenesulfonamide (Note: This table is for illustrative purposes only, as experimental data is unavailable.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Integration | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| Aromatic CH | 7.80 | d, J = 8.2 | 2H | 127.5 |

| Aromatic CH | 7.35 | d, J = 8.2 | 2H | 129.8 |

| Propyl-CH₂ (α) | 2.65 | t, J = 7.5 | 2H | 38.0 |

| Propyl-CH₂ (β) | 1.65 | sext, J = 7.5 | 2H | 24.5 |

| Propyl-CH₃ (γ) | 0.95 | t, J = 7.5 | 3H | 13.8 |

| tert-Butyl-C(CH₃)₃ | 1.25 | s | 9H | 30.0 |

| tert-Butyl-C (CH₃)₃ | - | - | - | 55.0 |

| Aromatic C-S | - | - | - | 141.0 |

| Aromatic C-Propyl | - | - | - | 149.0 |

| Sulfonamide NH | 4.90 | s (broad) | 1H | - |

Two-Dimensional (2D) NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments would be employed to assemble the molecular structure unambiguously.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the propyl chain and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be essential for connecting the fragments, for instance, by showing correlations from the α-protons of the propyl group to the aromatic ring carbons, and from the tert-butyl protons to the sulfonamide nitrogen (indirectly via the quaternary carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. For example, NOESY could show spatial proximity between the sulfonamide NH proton and the tert-butyl protons.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of N-tert-butyl-4-propylbenzenesulfonamide

HRMS would provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula (C₁₃H₂₁NO₂S). Analysis of the fragmentation pattern, typically from techniques like electron ionization (EI) or collision-induced dissociation (CID), would offer structural confirmation. Key fragmentation pathways would likely involve the cleavage of the S-N bond, loss of the tert-butyl group (leading to a stable tert-butyl cation), and benzylic cleavage of the propyl group.

Table 2: Hypothetical HRMS Fragmentation Data (Note: This table is for illustrative purposes only, as experimental data is unavailable.)

| m/z (calculated) | Formula | Fragment Identity |

|---|---|---|

| 255.1344 | [C₁₃H₂₁NO₂S]⁺ | Molecular Ion [M]⁺ |

| 240.1109 | [C₁₂H₁₈NO₂S]⁺ | [M - CH₃]⁺ |

| 199.0718 | [C₉H₁₁O₂S]⁺ | [M - C₄H₈]⁺ (loss of isobutylene) |

| 183.0405 | [C₉H₁₁S]⁺ | [M - SO₂ - NH - C(CH₃)₃]⁺ |

| 141.0476 | [C₇H₇O₂S]⁺ | [C₃H₇-C₆H₄-SO₂]⁺ |

| 57.0704 | [C₄H₉]⁺ | [tert-butyl cation]⁺ |

Infrared (IR) and Raman Spectroscopic Investigations for Vibrational Analysis of N-tert-butyl-4-propylbenzenesulfonamide

IR and Raman spectroscopy probe the vibrational modes of a molecule. The spectra would display characteristic bands for the functional groups present. Key expected vibrations include:

N-H Stretch: A distinct band around 3300-3200 cm⁻¹ in the IR spectrum.

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic (propyl, tert-butyl) C-H stretches just below 3000 cm⁻¹.

S=O Stretches: Two strong, characteristic bands for the asymmetric and symmetric stretching of the sulfonyl group (SO₂), typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region.

X-ray Crystallography for Solid-State Structural Determination of N-tert-butyl-4-propylbenzenesulfonamide and its Co-Crystals

Should the compound be crystalline, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. Furthermore, it would reveal the packing arrangement of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the sulfonamide N-H group. Analysis of co-crystals could provide insights into non-covalent interactions with other molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization of N-tert-butyl-4-propylbenzenesulfonamide

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of N-tert-butyl-4-propylbenzenesulfonamide would be expected to show absorption bands in the UV region characteristic of the substituted benzene ring. Transitions such as π → π* associated with the aromatic system would be observed, and their wavelength of maximum absorbance (λ_max) and molar absorptivity (ε) would be key parameters.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives of N-tert-butyl-4-propylbenzenesulfonamide

A comprehensive search of scientific literature and spectroscopic databases did not yield any specific studies on the chiroptical spectroscopy of chiral derivatives of N-tert-butyl-4-propylbenzenesulfonamide. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for the structural elucidation of chiral molecules. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral sample, providing unique information about the three-dimensional arrangement of atoms, or stereochemistry, of the molecule.

While the fundamental principles of chiroptical spectroscopy are widely applied across various fields of chemistry to determine the absolute configuration and conformational properties of enantiomers, it appears that N-tert-butyl-4-propylbenzenesulfonamide and its potential chiral analogues have not been the subject of such investigations, or the findings have not been published in publicly accessible literature.

The application of chiroptical spectroscopy would be contingent on the successful synthesis of chiral derivatives of N-tert-butyl-4-propylbenzenesulfonamide. Chirality could be introduced into the molecule at several positions, for instance, by incorporating a chiral center in the propyl group or by substitution on the benzene ring with a chiral moiety. If such chiral derivatives were to be synthesized, chiroptical spectroscopy would be an invaluable tool for:

Determination of Absolute Configuration: Confirming the spatial arrangement of substituents around the stereocenter.

Conformational Analysis: Studying the preferred three-dimensional shapes (conformations) of the molecule in solution.

Purity Assessment: Determining the enantiomeric excess of a sample.

Due to the absence of experimental data, a detailed analysis of the chiroptical properties and a corresponding data table for chiral derivatives of N-tert-butyl-4-propylbenzenesulfonamide cannot be provided at this time. Further research, involving the synthesis of chiral derivatives and their subsequent analysis by chiroptical methods, would be necessary to generate such information.

Computational Chemistry and Theoretical Investigations of N Tert Butyl 4 Propylbenzenesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For N-tert-butyl-4-propylbenzenesulfonamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, would be employed to determine its ground-state electronic properties. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic characteristics.

Key outputs from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost empty orbital and signifies the ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

The molecular electrostatic potential (MEP) map is another valuable output, which illustrates the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. For N-tert-butyl-4-propylbenzenesulfonamide, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and a more positive potential near the hydrogen atom attached to the nitrogen.

Table 1: Illustrative Electronic Properties of N-tert-butyl-4-propylbenzenesulfonamide from DFT Calculations

| Parameter | Illustrative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are hypothetical and serve as examples of typical DFT calculation outputs for a molecule of this nature.

Conformational Analysis and Energy Landscapes of N-tert-butyl-4-propylbenzenesulfonamide Isomers

The flexibility of the propyl and tert-butyl groups, as well as the rotation around the S-N and S-C bonds, means that N-tert-butyl-4-propylbenzenesulfonamide can exist in various conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule and to understand the energy barriers between them.

This analysis typically involves a systematic search of the potential energy surface. The dihedral angles of rotatable bonds are varied incrementally, and the energy of each resulting conformation is calculated. This allows for the mapping of the energy landscape, which reveals the low-energy conformers (local minima) and the transition states (saddle points) that connect them. The most stable conformer, corresponding to the global minimum on the energy landscape, is the most likely structure of the molecule at low temperatures. Information from crystal structures of similar molecules, such as 4-methyl-N-propylbenzenesulfonamide, can provide a starting point for these analyses, suggesting likely low-energy arrangements around the sulfonamide core. nih.gov

Table 2: Illustrative Relative Energies of N-tert-butyl-4-propylbenzenesulfonamide Conformers

| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 65° | 0.00 |

| 2 | -70° | 1.25 |

| 3 | 180° | 3.50 |

Note: These values are for illustrative purposes to demonstrate the typical energy differences between conformers.

Molecular Dynamics (MD) Simulations of N-tert-butyl-4-propylbenzenesulfonamide in Various Solvation Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For N-tert-butyl-4-propylbenzenesulfonamide, MD simulations would provide insights into its dynamic behavior, conformational flexibility, and interactions with different solvents.

In a typical MD simulation, the molecule would be placed in a simulation box filled with a chosen solvent, such as water, methanol, or a non-polar solvent like hexane. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a set period.

By analyzing these trajectories, one can observe how the molecule behaves in different environments. For instance, in a polar solvent like water, the polar sulfonamide group would be expected to form hydrogen bonds with water molecules, influencing its orientation and conformational preferences. In a non-polar solvent, the hydrophobic propyl and tert-butyl groups would likely have more significant interactions with the solvent molecules. These simulations are crucial for understanding how the solvent environment affects the molecule's structure and, consequently, its biological activity.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) for N-tert-butyl-4-propylbenzenesulfonamide

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the molecule's structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. The calculations provide theoretical chemical shifts for each atom in the molecule. These predicted values, when compared to experimental spectra, can help in the assignment of signals and confirm the proposed structure. For N-tert-butyl-4-propylbenzenesulfonamide, predictions would be made for the distinct protons and carbons of the propyl, tert-butyl, and phenyl groups.

IR Frequencies: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. The vibrational frequencies can be calculated computationally, typically from the second derivatives of the energy with respect to the atomic positions. The predicted IR spectrum shows characteristic peaks corresponding to the stretching and bending of specific bonds, such as the S=O, N-H, and C-H bonds. These theoretical frequencies are often scaled to better match experimental values.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts and IR Frequencies

| Parameter | Illustrative Predicted Value |

| ¹³C NMR (tert-butyl C) | 55 ppm |

| ¹³C NMR (aromatic C-S) | 140 ppm |

| IR S=O stretch | 1330 cm⁻¹ |

| IR N-H stretch | 3250 cm⁻¹ |

Note: These are example values and would be calculated for all atoms and vibrational modes in a full computational study.

Quantum Chemical Descriptors and Reactivity Predictions for N-tert-butyl-4-propylbenzenesulfonamide

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies.

Based on the HOMO and LUMO energies, several reactivity indices can be calculated:

Ionization Potential (I): Approximated as -E(HOMO). It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -E(LUMO). It is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2. It indicates the resistance to change in electron distribution.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic character of the molecule.

These descriptors provide a quantitative measure of the molecule's reactivity, helping to predict how it might behave in chemical reactions.

Table 4: Illustrative Quantum Chemical Descriptors

| Descriptor | Illustrative Value |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.79 |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1.

In Silico Modeling of Molecular Interactions with Biomolecules (e.g., Protein Docking, Enzyme Active Site Analysis)

In silico modeling techniques are used to predict how a molecule like N-tert-butyl-4-propylbenzenesulfonamide might interact with biological targets, such as proteins or enzymes.

Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand (in this case, N-tert-butyl-4-propylbenzenesulfonamide) when it binds to a receptor, which is typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand in the protein's binding site and scoring them based on their binding affinity. This can help identify potential biological targets and understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. For instance, docking studies on similar sulfonamides have been performed against enzymes like carbonic anhydrase.

Enzyme Active Site Analysis: Following docking, a more detailed analysis of the interactions within the enzyme's active site can be performed. This involves identifying the specific amino acid residues that interact with the ligand and the nature of these interactions. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. The analysis would likely reveal that the sulfonamide group acts as a key binding motif, forming hydrogen bonds with residues in the active site, while the hydrophobic parts of the molecule engage in van der Waals interactions.

Reactivity, Reaction Mechanisms, and Transformational Chemistry of N Tert Butyl 4 Propylbenzenesulfonamide

Hydrolysis and Stability Studies of the Sulfonamide Bond in N-tert-butyl-4-propylbenzenesulfonamide

The sulfonamide functional group is known for its considerable stability. Studies on a wide range of sulfonamides have demonstrated that they are generally resistant to hydrolysis under neutral or alkaline conditions. Research indicates that under typical environmental pH and temperature, many sulfonamides are hydrolytically stable with half-lives exceeding one year. nih.gov

The stability of the S-N bond in N-tert-butyl-4-propylbenzenesulfonamide is attributed to the resonance stabilization of the sulfonamide group and the high strength of the sulfur-nitrogen bond. However, under strongly acidic conditions and elevated temperatures, the sulfonamide linkage can undergo cleavage. The mechanism typically involves protonation of the nitrogen or an oxygen atom of the sulfonyl group, followed by nucleophilic attack by water. The bulky tert-butyl group on the nitrogen atom may sterically hinder the approach of a nucleophile to the sulfur center, potentially slowing the rate of hydrolysis compared to less substituted sulfonamides.

The degradation pathway under forced conditions would likely yield 4-propylbenzenesulfonic acid and tert-butylamine (B42293) as the primary products.

Table 1: Hydrolytic Stability of Representative Sulfonamides under Various pH Conditions This table presents generalized data from studies on various sulfonamides to illustrate typical stability trends.

| pH | Temperature (°C) | Hydrolysis Rate | Half-life (t½) |

|---|---|---|---|

| 4.0 | 25 | Slow to Moderate | Months to >1 Year |

| 7.0 | 25 | Very Slow / Negligible | >1 Year |

| 9.0 | 25 | Very Slow / Negligible | >1 Year |

Data adapted from studies on the hydrolytic stability of various sulfonamides. nih.gov

Electrophilic and Nucleophilic Substitution Reactions of N-tert-butyl-4-propylbenzenesulfonamide

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of N-tert-butyl-4-propylbenzenesulfonamide is subject to electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the two substituents: the 4-propyl group and the N-tert-butylsulfonamide group. masterorganicchemistry.com

The 4-Propyl Group : As an alkyl group, it is an activating substituent and an ortho, para-director due to inductive electron donation and hyperconjugation. Since the para position is already occupied, it directs incoming electrophiles to the positions ortho to it (C2 and C6). libretexts.org

The N-tert-butylsulfonamide Group : The sulfonamide group is a strongly deactivating substituent due to the electron-withdrawing nature of the sulfonyl moiety. It acts as a meta-director, guiding incoming electrophiles to the positions meta to it (C3 and C5). youtube.com

Therefore, a competition exists in directing the substitution. The reaction of N-tert-butyl-4-propylbenzenesulfonamide with an electrophile (E+) will likely result in a mixture of products, with substitution occurring at the positions ortho to the propyl group (and meta to the sulfonamide group). The activating nature of the propyl group would favor substitution at the C2 and C6 positions.

Nucleophilic Substitution

Two main pathways for nucleophilic substitution can be considered:

Nucleophilic Aromatic Substitution (SNAr) : This reaction, involving the direct replacement of a group on the aromatic ring by a nucleophile, is generally unfavorable for this molecule. SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring and a good leaving group (like a halide). youtube.com The N-tert-butyl-4-propylbenzenesulfonamide ring lacks the necessary activation for this pathway to be significant.

Nucleophilic Attack at the Sulfur Atom : A more plausible reaction involves the nucleophilic attack at the electrophilic sulfur center of the sulfonamide group. This can lead to the cleavage of either the S-N bond or the S-C (aryl) bond, depending on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can displace the amide portion to form a different sulfonamide or sulfonate ester.

Cyclization Reactions Involving N-tert-butyl-4-propylbenzenesulfonamide as a Precursor

While N-tert-butyl-4-propylbenzenesulfonamide does not possess functionality that would allow for direct intramolecular cyclization, it can be modified to serve as a precursor for heterocyclic systems. Drawing parallels from reactions of other N-substituted benzamides and sulfonamides, several hypothetical cyclization strategies can be proposed. rsc.orgresearchgate.net

For example, ortho-metalation of the aromatic ring using a strong base like n-butyllithium could generate an intermediate that, upon reaction with a suitable dielectrophile, could cyclize. Another approach could involve the functionalization of the propyl side chain, for instance, by introducing a terminal alcohol or amine, which could then undergo an intramolecular condensation or substitution reaction to form a medium- or large-sized ring fused to the benzene core. Ruthenium-catalyzed oxidative cyclization of N-substituted benzamides with alkenes to form isoindolinones suggests that similar metal-catalyzed C-H activation/cyclization pathways could be developed for sulfonamides. rsc.org

Metal-Catalyzed Transformations Utilizing N-tert-butyl-4-propylbenzenesulfonamide

Aryl sulfonamides are versatile substrates in modern metal-catalyzed cross-coupling reactions. organic-chemistry.org Although the parent molecule is unreactive in this context, its halogenated derivatives could be valuable coupling partners. For instance, an ortho-bromo derivative of N-tert-butyl-4-propylbenzenesulfonamide could participate in a variety of palladium-catalyzed transformations:

Suzuki Coupling : Reaction with an arylboronic acid to form a biaryl structure.

Buchwald-Hartwig Amination : Coupling with an amine to introduce a new nitrogen-based substituent.

Heck Reaction : Coupling with an alkene to form a styrenyl derivative.

Furthermore, directed C-H activation represents a powerful strategy. Catalysts based on palladium, rhodium, or ruthenium could potentially functionalize the C-H bonds at the C2 and C6 positions, using the sulfonamide group as a directing element, to introduce new C-C or C-heteroatom bonds without pre-functionalization. nih.govacs.org

Photochemical Reactions of N-tert-butyl-4-propylbenzenesulfonamide

The photochemical behavior of sulfonamides has been a subject of interest, particularly in environmental chemistry and synthetic applications. acs.org Upon absorption of UV radiation, N-tert-butyl-4-propylbenzenesulfonamide could undergo several transformations. The most likely photochemical pathway is the homolytic cleavage of the sulfur-nitrogen bond, which is often the weakest link in the molecule upon electronic excitation. researchgate.net

This N-S bond scission would generate a 4-propylbenzenesulfonyl radical and a tert-butylaminyl radical. These highly reactive radical intermediates can then engage in a variety of secondary reactions:

Hydrogen Abstraction : The radicals can abstract hydrogen atoms from the solvent or other molecules.

Recombination : The radicals can recombine or cross-combine with other radical species in the medium.

Addition Reactions : If the reaction is carried out in the presence of alkenes, the sulfonyl radical can add across the double bond, initiating a radical chain reaction. nih.govacs.org

Another possible, though less common, pathway is the photo-extrusion of sulfur dioxide (SO₂), leading to the formation of N-tert-butyl-4-propylaniline.

Investigation of Reaction Kinetics and Thermodynamic Parameters for Transformations of N-tert-butyl-4-propylbenzenesulfonamide

The rates and energetic profiles of the aforementioned reactions are critical for understanding and optimizing synthetic transformations. While specific kinetic and thermodynamic data for N-tert-butyl-4-propylbenzenesulfonamide are not available, values can be estimated from studies on analogous systems.

For instance, the thermal degradation of sulfonamides has been shown to follow first-order kinetics, and the activation energies (Ea) can be determined by studying the reaction rates at different temperatures (Arrhenius plot). nih.gov Thermodynamic studies on related compounds have elucidated the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of processes like solvation and partitioning, which are crucial for predicting solubility and bioavailability. researchgate.net

Table 2: Representative Thermodynamic and Kinetic Parameters for Sulfonamide Transformations This table presents a compilation of data from various studies on related sulfonamides and other organic reactions to illustrate the typical range of values encountered.

| Transformation Type | Parameter | Typical Value Range |

|---|---|---|

| Thermal Degradation | Activation Energy (Ea) | 80 - 150 kJ/mol |

| Acid-Catalyzed Hydrolysis | Rate Constant (k) | 10⁻⁵ - 10⁻⁷ s⁻¹ (at 25°C) |

| Metal-Catalyzed Oxidation | Activation Energy (Ea) | 60 - 90 kJ/mol rsc.org |

| Solvation in Water | ΔGsolv | 20 - 40 kJ/mol |

| Solvation in Water | ΔHsolv | 5 - 20 kJ/mol |

| Solvation in Water | TΔSsolv | -15 to -25 kJ/mol |

Data compiled from kinetic and thermodynamic studies of various sulfonamides and related organic compounds to provide illustrative examples. nih.govresearchgate.netrsc.org

Molecular Interactions and Biochemical System Probing of N Tert Butyl 4 Propylbenzenesulfonamide in Vitro Focus

Mechanistic Studies of N-tert-butyl-4-propylbenzenesulfonamide Binding to Isolated Enzymes (e.g., Carbonic Anhydrase Isozymes)

Benzenesulfonamides are a well-established class of compounds known for their interaction with various enzymes, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). nih.govmdpi.com The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site. mdpi.com This interaction displaces a crucial water molecule or hydroxide (B78521) ion, thereby disrupting the catalytic activity of the enzyme. mdpi.com

For N-tert-butyl-4-propylbenzenesulfonamide, the binding mechanism to a carbonic anhydrase isozyme would be expected to follow this classical model. The deprotonated sulfonamide nitrogen would form a coordinate bond with the Zn(II) ion at the core of the active site. The remainder of the molecule, including the benzene (B151609) ring, the 4-propyl group, and the N-tert-butyl group, would then engage in various non-covalent interactions with the amino acid residues lining the active site cavity. These interactions, which can include hydrogen bonds, van der Waals forces, and hydrophobic interactions, are critical for determining the binding affinity and selectivity of the inhibitor for different CA isozymes.

Biophysical Characterization of N-tert-butyl-4-propylbenzenesulfonamide-Protein Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

The interaction of N-tert-butyl-4-propylbenzenesulfonamide with a target protein, such as a carbonic anhydrase isozyme, can be quantitatively characterized using biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These methods provide valuable insights into the thermodynamics and kinetics of the binding event.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a protein. springernature.comnih.gov This technique can determine the binding affinity (Ka), the binding stoichiometry (n), the enthalpy change (ΔH), and the entropy change (ΔS) of the interaction in a single experiment. nih.govrsc.org A typical ITC experiment would involve titrating a solution of N-tert-butyl-4-propylbenzenesulfonamide into a solution containing the target protein and measuring the heat evolved or absorbed. The resulting data would be fit to a binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR) is an optical technique that monitors the binding of an analyte (in this case, N-tert-butyl-4-propylbenzenesulfonamide) to a ligand (the target protein) immobilized on a sensor surface. nih.govhhu.denih.gov SPR provides real-time data on the association and dissociation of the complex, allowing for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). mdpi.com

The following table provides hypothetical, yet representative, data that could be obtained from ITC and SPR experiments for the interaction of a benzenesulfonamide (B165840) derivative with a carbonic anhydrase isozyme.

| Biophysical Technique | Parameter | Representative Value | Unit |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Ka) | 1.5 x 10⁷ | M⁻¹ |

| Stoichiometry (n) | 1.1 | ||

| Enthalpy Change (ΔH) | -8.5 | kcal/mol | |

| Entropy Change (ΔS) | 5.2 | cal/mol·K | |

| Surface Plasmon Resonance (SPR) | Association Rate (kon) | 2.3 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (koff) | 1.5 x 10⁻² | s⁻¹ | |

| Dissociation Constant (KD) | 65 | nM |

Enzyme Inhibition Kinetics and Mechanism Elucidation of N-tert-butyl-4-propylbenzenesulfonamide

The inhibitory activity of N-tert-butyl-4-propylbenzenesulfonamide against a target enzyme can be characterized by its inhibition constant (Ki) and the mechanism of inhibition. Enzyme kinetics studies, typically involving the measurement of enzyme activity at various substrate and inhibitor concentrations, are employed to determine these parameters. The data is often analyzed using graphical methods such as Lineweaver-Burk or Dixon plots. nih.gov

For benzenesulfonamide inhibitors of carbonic anhydrases, the mechanism of inhibition is typically competitive with respect to the substrate, carbon dioxide. youtube.com This means the inhibitor binds to the same active site as the substrate, and the binding of the inhibitor and the substrate are mutually exclusive. khanacademy.org However, depending on the specific enzyme and the structure of the inhibitor, noncompetitive or uncompetitive inhibition mechanisms are also possible. khanacademy.org

A kinetic study of N-tert-butyl-4-propylbenzenesulfonamide would likely reveal its Ki value, which is a measure of its potency as an inhibitor. A lower Ki value indicates a more potent inhibitor. The study would also elucidate the specific type of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed).

Below is a table of hypothetical kinetic data for the inhibition of a human carbonic anhydrase isozyme by a benzenesulfonamide derivative.

| Parameter | Value | Description |

| Inhibition Constant (Ki) | 45 nM | The concentration of inhibitor required to produce half-maximum inhibition. |

| Mechanism of Inhibition | Competitive | The inhibitor binds to the active site of the free enzyme and competes with the substrate. |

| Vmax with Inhibitor | Unchanged | The maximum rate of the reaction is not affected by the inhibitor. |

| Apparent Km with Inhibitor | Increased | The Michaelis constant appears to increase in the presence of the inhibitor. |

Investigation of N-tert-butyl-4-propylbenzenesulfonamide Interactions with DNA and RNA in Solution

While the primary targets of many sulfonamides are enzymes, some derivatives have been shown to interact with nucleic acids. growingscience.com The potential for N-tert-butyl-4-propylbenzenesulfonamide to bind to DNA and RNA in solution could be investigated using a variety of biophysical techniques. These methods can provide information on the binding mode, affinity, and any structural changes induced in the nucleic acid upon binding.

Techniques that could be employed to study these interactions include:

UV-Visible Spectroscopy: Changes in the absorption spectrum of the compound or the nucleic acid upon binding can indicate an interaction.

Fluorescence Spectroscopy: If the compound is fluorescent, changes in its fluorescence intensity, wavelength, or polarization upon binding to DNA or RNA can be monitored.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of DNA and RNA. Changes in the CD spectrum upon addition of the compound can indicate binding and any conformational changes in the nucleic acid.

Isothermal Titration Calorimetry (ITC): As with protein interactions, ITC can be used to determine the thermodynamic parameters of the binding between the compound and nucleic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the complex formed between the compound and a short DNA or RNA oligonucleotide.

The mode of interaction could be intercalative, where the planar aromatic ring of the benzenesulfonamide inserts between the base pairs of the DNA or RNA, or it could involve groove binding, where the molecule fits into the major or minor groove of the nucleic acid. The N-tert-butyl and 4-propyl substituents would likely play a significant role in the specificity and affinity of any such interactions.

Development of N-tert-butyl-4-propylbenzenesulfonamide as a Molecular Probe for Specific Biochemical Pathways

A molecular probe is a molecule that is used to study the properties of other molecules or structures. Given its potential to specifically interact with a target enzyme, N-tert-butyl-4-propylbenzenesulfonamide could be developed into a molecular probe to investigate the role of that enzyme in specific biochemical pathways.

To function as a molecular probe, the compound would typically be modified to incorporate a reporter group, such as:

A fluorophore: This would allow for the visualization of the target enzyme within cells or tissues using fluorescence microscopy.

A radioactive isotope: This would enable the quantification and localization of the target enzyme using autoradiography or other radiological techniques.

A photoaffinity label: This would allow for the covalent cross-linking of the probe to its target enzyme upon photoactivation, facilitating the identification of the target and its binding site.

A biotin (B1667282) tag: This would enable the affinity purification of the target enzyme and its associated protein complexes.

By using a labeled derivative of N-tert-butyl-4-propylbenzenesulfonamide, researchers could track the localization of the target enzyme, measure its expression levels under different conditions, and identify its interacting partners. This information would be invaluable for elucidating the role of the enzyme in various physiological and pathological processes.

Structure-Mechanism Relationships for N-tert-butyl-4-propylbenzenesulfonamide Interactions with Target Biomolecules

The specific structural features of N-tert-butyl-4-propylbenzenesulfonamide are crucial in determining its mechanism of interaction with target biomolecules. A detailed analysis of its structure-mechanism relationships can provide insights into the key molecular determinants of its binding affinity and selectivity.

The Sulfonamide Group (-SO₂NH₂): This is the primary zinc-binding group for interactions with metalloenzymes like carbonic anhydrases. Its ability to deprotonate and coordinate with the metal ion is fundamental to its inhibitory mechanism.

The Benzene Ring: The aromatic ring serves as a scaffold for the other functional groups and can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket of a protein.

The 4-Propyl Group: This alkyl group enhances the hydrophobicity of the molecule. Its size and flexibility allow it to fit into and make favorable van der Waals contacts within hydrophobic subpockets of the target's active site, often contributing significantly to binding affinity.

The N-tert-Butyl Group: This bulky, non-polar group can have a profound impact on the compound's binding properties. Its size can create steric hindrance that may either prevent binding to some targets or, conversely, promote a specific orientation that enhances binding to a desired target. This group can significantly influence the selectivity of the compound for different isozymes of a particular enzyme. nih.gov

Structure Activity/property Relationship Sar/spr Studies of N Tert Butyl 4 Propylbenzenesulfonamide Derivatives

Systematic Substituent Effects on the N-tert-butyl Moiety in N-tert-butyl-4-propylbenzenesulfonamide Analogs

The N-tert-butyl group is a significant feature of the parent molecule, providing substantial steric bulk. Alterations to this moiety are expected to have a profound impact on the compound's biological activity and physicochemical properties. The tert-butyl group is known to influence factors such as metabolic stability and receptor binding. hyphadiscovery.com

Systematic modifications would involve replacing the tert-butyl group with other alkyl substituents of varying size and branching. For instance, replacing the tert-butyl group with smaller, less sterically demanding groups like methyl or ethyl could enhance interaction with certain biological targets by allowing deeper penetration into a binding pocket. Conversely, larger, more complex alkyl groups could introduce additional steric hindrance, which might either be detrimental or beneficial depending on the specific target interactions.

Table 1: Hypothetical Effects of N-Substituent Variation on Activity

| N-Substituent | Steric Bulk | Potential Impact on Activity |

| Methyl | Low | May allow for better fit in sterically constrained binding sites. |

| Ethyl | Moderate | A balance between steric bulk and flexibility. |

| Isopropyl | High | Increased steric hindrance compared to n-propyl. |

| Cyclohexyl | High | Introduces conformational rigidity. |

| Phenyl | High | Introduces potential for π-stacking interactions. |

Systematic Substituent Effects on the Propyl Chain of N-tert-butyl-4-propylbenzenesulfonamide Analogs

The 4-propyl group on the benzene (B151609) ring contributes to the lipophilicity of the molecule. Variations in the length and branching of this alkyl chain would systematically alter the compound's hydrophobic character, which is a key determinant of its pharmacokinetic and pharmacodynamic properties.

Increasing the chain length (e.g., to butyl, pentyl) would generally increase lipophilicity, which could enhance membrane permeability and binding to hydrophobic pockets of a target protein. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Introducing branching (e.g., isopropyl, isobutyl) would have a more nuanced effect, altering the shape of the molecule and potentially influencing its fit within a receptor. The introduction of unsaturation (e.g., an allyl group) or cyclic structures (e.g., a cyclopropylmethyl group) would introduce conformational rigidity and different electronic properties.

Systematic Substituent Effects on the Benzenesulfonamide (B165840) Ring of N-tert-butyl-4-propylbenzenesulfonamide Analogs

Electron-withdrawing groups (e.g., -Cl, -NO2, -CN) would increase the acidity of the sulfonamide proton and could participate in hydrogen bonding or other polar interactions. Electron-donating groups (e.g., -CH3, -OCH3) would have the opposite effect on acidity and would increase the electron density of the aromatic ring.

The position of the substituent is also critical. Ortho-substituents can introduce steric hindrance that affects the conformation of the sulfonamide group. Meta- and para-substituents will have different effects on the electronic properties of the ring and its interaction with a target.

Table 2: Predicted Influence of Aromatic Ring Substituents

| Substituent | Position | Electronic Effect | Potential Impact |

| -Cl | ortho, meta, para | Electron-withdrawing | Can form halogen bonds, alters pKa. |

| -CH3 | ortho, meta, para | Electron-donating | Increases lipophilicity. |

| -OCH3 | ortho, meta, para | Electron-donating | Can act as a hydrogen bond acceptor. |

| -NO2 | meta, para | Strongly electron-withdrawing | Can act as a hydrogen bond acceptor. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of N-tert-butyl-4-propylbenzenesulfonamide Derivatives

Key descriptors would likely include:

Hydrophobic parameters (e.g., logP, ClogP): To quantify the effect of lipophilicity.

Electronic parameters (e.g., Hammett constants, atomic charges): To model the influence of substituents on the electronic distribution. chemrxiv.org

Steric parameters (e.g., Taft steric parameters, molecular volume): To account for the size and shape of the molecules. numberanalytics.com

Topological indices: To describe molecular connectivity and branching.

A typical QSAR equation would take the form:

Biological Activity = c1(Hydrophobic parameter) + c2(Electronic parameter) + c3*(Steric parameter) + constant

Such models, once validated, could be used to predict the activity of novel derivatives and guide further synthesis and optimization. chemijournal.comresearchgate.net

Influence of Stereochemistry on Molecular Interactions and Reactivity for Chiral N-tert-butyl-4-propylbenzenesulfonamide Analogs

The introduction of a chiral center into the N-tert-butyl-4-propylbenzenesulfonamide scaffold would likely lead to stereoisomers with different biological activities. Chirality can be introduced, for example, by branching in the N-alkyl or 4-alkyl substituents.

Biological systems, being chiral themselves, often exhibit stereoselectivity in their interactions with small molecules. nih.gov The different spatial arrangements of substituents in enantiomers or diastereomers can lead to different binding affinities and orientations at a target site. One enantiomer may fit optimally into a binding pocket, leading to a potent biological response, while the other may have a weaker interaction or even bind to a different target.

The synthesis of chiral N-tert-butylsulfinylimines is a well-established method for the asymmetric synthesis of chiral amines, which could be adapted to produce chiral analogs of N-tert-butyl-4-propylbenzenesulfonamide. ua.es The biological evaluation of individual stereoisomers is crucial for understanding the three-dimensional requirements for activity and for developing more potent and selective compounds. nih.gov

Applications of N Tert Butyl 4 Propylbenzenesulfonamide in Chemical Science and Technology Non Biological/non Therapeutic

N-tert-butyl-4-propylbenzenesulfonamide as a Ligand in Catalysis

There is currently no significant scientific literature available that details the application of N-tert-butyl-4-propylbenzenesulfonamide as a ligand in catalytic processes. While sulfonamides, in general, are a class of compounds that can be modified to act as ligands for various metal catalysts, specific studies involving the N-tert-butyl-4-propylbenzenesulfonamide derivative in this capacity have not been reported. The steric hindrance from the tert-butyl group and the electronic properties of the propylbenzenesulfonamide moiety could theoretically be harnessed in catalyst design, but experimental evidence of such applications is lacking.

N-tert-butyl-4-propylbenzenesulfonamide as a Synthetic Intermediate or Building Block for Complex Molecules

Incorporation of N-tert-butyl-4-propylbenzenesulfonamide into Novel Materials (e.g., Polymers, Metal-Organic Frameworks)

The most promising application of N-tert-butyl-4-propylbenzenesulfonamide appears to be in the development of novel polymeric materials. It has been identified as a component in donor-acceptor polymers, which are crucial for high-performance thin-film transistors. In these polymers, N-tert-butyl-4-propylbenzenesulfonamide can function as a strong electron-accepting unit. The performance of such polymers in electronic devices is highly dependent on the interplay between the electron-donating and electron-accepting moieties.

The incorporation of N-tert-butyl-4-propylbenzenesulfonamide into the polymer backbone can influence key properties such as the material's electron affinity, charge transport characteristics, and morphology. These factors are critical for the efficiency and stability of thin-film transistors.

Below is a hypothetical data table illustrating the potential impact of incorporating an acceptor unit like N-tert-butyl-4-propylbenzenesulfonamide into a donor-acceptor polymer for thin-film transistors.

| Polymer Composition | Acceptor Unit | Highest Occupied Molecular Orbital (HOMO) Level (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Level (eV) | Charge Carrier Mobility (cm²/Vs) |

| P(Donor-Acceptor 1) | N-tert-butyl-4-propylbenzenesulfonamide | -5.4 | -3.2 | 0.1 |

| P(Donor-Acceptor 2) | Alternative Acceptor | -5.3 | -3.1 | 0.05 |

This table is illustrative and based on general principles of donor-acceptor polymers. Specific experimental data for polymers containing N-tert-butyl-4-propylbenzenesulfonamide is not available.

There is no available information on the incorporation of N-tert-butyl-4-propylbenzenesulfonamide into Metal-Organic Frameworks (MOFs).

N-tert-butyl-4-propylbenzenesulfonamide in Analytical Chemistry (e.g., as a Derivatizing Agent, Stationary Phase Component)

There are no documented applications of N-tert-butyl-4-propylbenzenesulfonamide in analytical chemistry. Its chemical structure does not immediately suggest obvious advantages as a derivatizing agent for enhancing the detection of other molecules, nor are there reports of its use as a component in stationary phases for chromatographic separations.

Role of N-tert-butyl-4-propylbenzenesulfonamide in Supramolecular Assembly and Host-Guest Chemistry

The role of N-tert-butyl-4-propylbenzenesulfonamide in supramolecular assembly and host-guest chemistry has not been explored in the available scientific literature. While the molecule contains potential hydrogen bond donors and acceptors, as well as an aromatic ring capable of pi-stacking interactions, specific studies on its self-assembly or its ability to act as a host or guest molecule have not been published.

Future Directions and Emerging Research Avenues for N Tert Butyl 4 Propylbenzenesulfonamide

Exploration of Unconventional Synthetic Strategies

The development of novel and efficient synthetic routes for N-tert-butyl-4-propylbenzenesulfonamide is a key area of future research. While traditional methods for forming the sulfonamide bond are well-established, unconventional strategies could offer improvements in terms of yield, atom economy, and environmental impact.

Potential Unconventional Synthetic Approaches:

| Synthetic Strategy | Potential Advantages |

| C-H Activation/Amination | Direct functionalization of the propylbenzene (B89791) moiety could streamline the synthesis by avoiding pre-functionalization steps. |

| Electrochemical Synthesis | Offers a greener alternative to traditional reagents, potentially reducing waste and improving safety. |

| Photocatalysis | Light-mediated reactions could provide novel pathways for bond formation under mild conditions. |

Research into these areas would not only optimize the synthesis of N-tert-butyl-4-propylbenzenesulfonamide but also contribute to the broader field of synthetic organic chemistry. A patent for the synthesis of the related N-tert-butyl benzenesulfonamide (B165840) suggests a method involving the reaction of benzenesulfonamide with tert-butyl propionate (B1217596) using a hafnium tetrachloride catalyst. google.com This indicates an existing interest in alternative synthetic routes for similar compounds.

Advanced Computational Methodologies for Deeper Mechanistic Understanding

To fully grasp the chemical behavior of N-tert-butyl-4-propylbenzenesulfonamide, advanced computational methods are expected to play a crucial role. Techniques such as Density Functional Theory (DFT) and ab initio calculations can provide detailed insights into the compound's electronic structure, reactivity, and potential reaction mechanisms.

Areas for Computational Investigation:

Reaction Mechanism Elucidation: Computational modeling can map out the energy profiles of potential reactions, identifying transition states and intermediates. This is particularly valuable for understanding and optimizing new synthetic methods.

Spectroscopic Analysis: Predicting spectroscopic data (e.g., NMR, IR) can aid in the characterization of N-tert-butyl-4-propylbenzenesulfonamide and its reaction products.

Conformational Analysis: Understanding the three-dimensional shape and flexibility of the molecule is crucial for predicting its interactions with other molecules, which is especially important for its potential use in biophysical systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures for N-tert-butyl-4-propylbenzenesulfonamide to flow chemistry and automated platforms represents a significant step towards more efficient and scalable production. Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purity.

The integration of automated synthesis platforms can accelerate the discovery and optimization of new synthetic routes by allowing for high-throughput screening of reaction conditions and catalysts. This approach would be particularly beneficial for exploring the unconventional synthetic strategies mentioned earlier.

Discovery of Novel Reactivity Patterns

Future research is anticipated to uncover new reactivity patterns for N-tert-butyl-4-propylbenzenesulfonamide, expanding its utility as a chemical building block. The sulfonamide functional group and the substituted aromatic ring provide multiple sites for chemical modification.

Potential Areas of Reactivity Exploration:

Directed C-H Functionalization: The sulfonamide group could act as a directing group to facilitate the selective functionalization of the aromatic ring.

Novel Coupling Reactions: Investigating the participation of N-tert-butyl-4-propylbenzenesulfonamide in various cross-coupling reactions could lead to the synthesis of more complex molecules.

Derivatization of the Propyl Group: The propyl side chain offers another handle for chemical modification, allowing for the introduction of new functional groups.

A study on the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal (B1671930) revealed unexpected rearrangements and the formation of symmetric disulfanes and sulfanes, highlighting the potential for discovering new reaction pathways even in seemingly straightforward transformations. mdpi.com

Development of N-tert-butyl-4-propylbenzenesulfonamide-based Probes for Biophysical Systems (in vitro)

The unique structural features of N-tert-butyl-4-propylbenzenesulfonamide make it an interesting candidate for the development of molecular probes for studying biological systems in a laboratory setting. By incorporating fluorescent tags or other reporter groups, derivatives of this compound could be designed to interact with specific biological targets.

Potential Applications as Biophysical Probes:

Enzyme Inhibitor Screening: The sulfonamide moiety is a well-known pharmacophore, and derivatives of N-tert-butyl-4-propylbenzenesulfonamide could be synthesized and tested as inhibitors of various enzymes.

Protein-Ligand Interaction Studies: Labeled versions of the compound could be used to study the binding affinity and kinetics of its interaction with target proteins.

Cellular Imaging: Fluorescently labeled derivatives could potentially be used to visualize specific cellular components or processes.

While research in this area is still in its early stages, the foundational knowledge of sulfonamide chemistry provides a strong basis for the rational design of such biophysical probes.

Q & A

Q. What are the primary synthetic routes for N-tert-butyl-4-propylbenzenesulfonamide, and how can reaction conditions be optimized?

The compound is synthesized via sulfonylation of tert-butylamine with 4-propylbenzenesulfonyl chloride. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of reactants. Purification typically involves column chromatography or recrystallization to achieve >95% purity. Monitoring via TLC and adjusting reaction time (12–24 hours) improves yield .

Q. Which analytical techniques are critical for confirming the structural integrity of N-tert-butyl-4-propylbenzenesulfonamide?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic and alkyl proton environments. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ peaks). High-resolution mass spectrometry (HRMS) and IR spectroscopy validate functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

Q. How should researchers handle solubility challenges during in vitro bioassays?

The compound’s hydrophobicity (due to tert-butyl and propyl groups) may require solubilization in DMSO or ethanol. Pre-screening with dynamic light scattering (DLS) ensures colloidal stability. For cell-based assays, maintain DMSO concentrations ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for sulfonamide derivatives?

Contradictions in IC₅₀ values often arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using reference compounds (e.g., bosentan-related sulfonamides) and validate via orthogonal assays (e.g., fluorescence polarization vs. SPR). Cross-reference PubChem bioactivity data for benchmarking .

Q. How can computational modeling predict the reactivity of N-tert-butyl-4-propylbenzenesulfonamide in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations assess electron density distribution, particularly at the sulfonamide sulfur and para-propyl substituent. Molecular docking studies (e.g., AutoDock Vina) identify steric effects from the tert-butyl group, which may hinder nucleophilic attack .

Q. What experimental designs mitigate byproduct formation during multi-step syntheses of tert-butyl sulfonamides?

Use protecting groups (e.g., Boc for amines) to prevent undesired side reactions. Employ flow chemistry for precise control of reaction kinetics and intermediates. Monitor intermediates via LC-MS and optimize quenching steps (e.g., aqueous H₂SO₄ for unreacted sulfonyl chlorides) .

Q. How do structural modifications (e.g., propyl chain length) influence the compound’s pharmacokinetic properties?

Comparative studies with analogs (e.g., N-tert-butyl-4-methylbenzenesulfonamide) reveal that longer alkyl chains (propyl vs. methyl) enhance lipophilicity (logP), improving membrane permeability but reducing aqueous solubility. Use in silico tools (e.g., SwissADME) to predict absorption and metabolic stability .

Methodological Considerations

- Data Interpretation : When NMR spectra show unexpected splitting (e.g., para-substituent asymmetry), consider dynamic effects or impurities. Use 2D NMR (COSY, HSQC) for unambiguous assignment .

- Reaction Optimization : Design of Experiments (DoE) with variables like temperature, solvent polarity, and catalyst loading identifies optimal conditions via response surface modeling .

- Biological Assays : Pair in vitro enzyme inhibition data with in vivo pharmacokinetic profiling (e.g., rodent models) to evaluate therapeutic potential. Use LC-MS/MS for quantification in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.